

# Standard Operating Procedure for Dog-IM4 LNP Synthesis: Application Notes and Protocols

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## For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Dog-IM4** is a novel, ionizable lipid that has demonstrated significant potential in the formulation of lipid nanoparticles (LNPs) for mRNA delivery.[1][2][3][4] Notably, **Dog-IM4** containing LNPs have shown enhanced stability, allowing for storage in liquid form at 4°C, a significant advantage over formulations requiring ultra-cold chain logistics.[1] This document provides a detailed standard operating procedure for the synthesis of **Dog-IM4** LNPs, intended for researchers, scientists, and professionals in the field of drug development. The protocol is based on established microfluidic mixing techniques.

#### **Data Presentation**

The following tables summarize the key quantitative data associated with the synthesis and characterization of **Dog-IM4** LNPs.

Table 1: Lipid Formulation for **Dog-IM4** LNP Synthesis



Component	Molar Ratio (%)	Role
Dog-IM4	50	Ionizable Cationic Lipid
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)	10	Helper Lipid
Cholesterol	38.5	Helper Lipid
1,2-dimyristoyl-rac-glycero-3- methoxypolyethylene glycol- 2000 (DMG-PEG2000)	1.5	PEGylated Lipid

This formulation is based on a commonly used molar ratio for ionizable lipid-based LNPs.

Table 2: Physicochemical Characteristics of Dog-IM4 LNPs

Parameter	Typical Value	Method of Analysis	
Particle Size (Z-average)	~130 - 150 nm	Dynamic Light Scattering (DLS)	
Polydispersity Index (PDI)	≤ 0.25	Dynamic Light Scattering (DLS)	
Encapsulation Efficiency	~65% (CV < 5%)	RiboGreen Assay	
Zeta Potential	Varies with pH	Zeta Potential Analyzer	

Note: These values are representative and can be influenced by process parameters and the specific mRNA cargo.

## **Experimental Protocols**

1. Preparation of Lipid Stock Solution

This protocol describes the preparation of a 25 mM total lipid stock solution in ethanol.

Materials:



- Dog-IM4 (ionizable lipid)
- 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
- Cholesterol
- 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)
- Anhydrous Ethanol
- Sterile, nuclease-free vials

#### Procedure:

- Bring all lipids to room temperature.
- Prepare individual stock solutions of each lipid in anhydrous ethanol. Heating at 60-65°C may be required to fully dissolve DSPC and cholesterol.
- To prepare 1 mL of the 25 mM lipid stock mixture, combine the individual lipid solutions according to the volumes specified in Table 3.
- Vortex the final lipid mixture thoroughly to ensure homogeneity.
- Store the lipid stock solution at -20°C in a sealed, sterile vial.

Table 3: Volumes for 1 mL of 25 mM Lipid Stock Solution



Lipid Component	Molar Ratio (%)	Stock Concentration (mM in Ethanol)	Volume to Add (μL)
Dog-IM4	50	100	125
DSPC	10	10	250
Cholesterol	38.5	100	96.25
DMG-PEG2000	1.5	10	37.5
Anhydrous Ethanol	-	-	491.25

#### 2. Preparation of mRNA Solution

#### Materials:

- mRNA transcript
- 50 mM Citrate Buffer (pH 4.0), nuclease-free
- Nuclease-free water

#### Procedure:

- Thaw the mRNA stock solution on ice.
- Dilute the mRNA to a final concentration of 0.265 mg/mL in 50 mM citrate buffer (pH 4.0).
- Keep the mRNA solution on ice until use.
- 3. LNP Formulation via Microfluidic Mixing

This protocol utilizes a microfluidic mixing device, such as the NanoAssemblr™, for the controlled formulation of LNPs.

#### Materials:

• Prepared lipid stock solution (in ethanol)



- Prepared mRNA solution (in citrate buffer)
- Microfluidic mixing instrument (e.g., NanoAssemblr™)
- Syringes compatible with the instrument
- Phosphate-buffered saline (PBS), pH 7.4, nuclease-free

#### Procedure:

- Equilibrate the lipid stock solution to room temperature and vortex to mix.
- Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another syringe.
- Set up the microfluidic mixing instrument according to the manufacturer's instructions.
- Set the flow rate ratio of the aqueous phase to the organic (ethanol) phase to 3:1.
- Set the combined final flow rate to 4 mL/min.
- Initiate the mixing process. The rapid mixing of the two streams will induce the self-assembly
  of the Dog-IM4 LNPs.
- The resulting LNP suspension will be in an ethanol-containing buffer.
- 4. Purification and Buffer Exchange

#### Materials:

- LNP suspension from the previous step
- Dialysis cassette (e.g., 10 kDa MWCO) or tangential flow filtration (TFF) system
- Phosphate-buffered saline (PBS), pH 7.4, nuclease-free

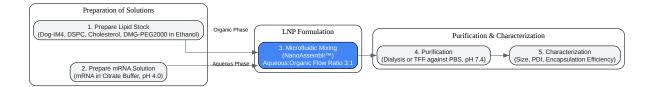
#### Procedure:



- To remove the ethanol and exchange the buffer to a neutral pH, dialyze the LNP suspension against sterile PBS (pH 7.4).
- Perform dialysis overnight at 4°C with at least two changes of PBS.
- Alternatively, use a tangential flow filtration (TFF) system for a more rapid buffer exchange and concentration of the LNP suspension.
- After purification, the **Dog-IM4** LNPs are suspended in PBS and ready for characterization and in vitro/in vivo studies.
- 5. LNP Characterization
- a. Particle Size and Polydispersity Index (PDI) Measurement
- Dilute a small aliquot of the LNP suspension in PBS.
- Measure the particle size (Z-average) and PDI using a Dynamic Light Scattering (DLS) instrument.
- b. Encapsulation Efficiency Measurement
- The encapsulation efficiency can be determined using a fluorescent dye-based assay such as the RiboGreen assay.
- Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 0.2% Triton X-100).
- The difference in fluorescence corresponds to the amount of encapsulated mRNA.

## **Experimental Workflow Diagram**





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